N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
Description
N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a combination of bromine, fluorine, and piperazine moieties
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-7-18(8-4-16)25-20(29)19(28)24-9-10-26-11-13-27(14-12-26)21(30)15-1-5-17(23)6-2-15/h1-8H,9-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPHLWZRKMWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps:
Formation of the 4-bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Synthesis of the 4-fluorobenzoyl piperazine intermediate: This involves the acylation of piperazine with 4-fluorobenzoyl chloride.
Coupling of intermediates: The final step involves coupling the 4-bromophenyl intermediate with the 4-fluorobenzoyl piperazine intermediate through an oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring.
Hydrolysis: The oxamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Hydrolysis: Breakdown products of the oxamide linkage.
Scientific Research Applications
N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Investigated for its potential effects on various biological pathways and receptors.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-methylphenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-iodophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
Uniqueness
N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperazine ring and oxamide linkage makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
